molecular formula C10H17NO4S B1272316 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid CAS No. 128453-98-5

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid

Cat. No. B1272316
M. Wt: 247.31 g/mol
InChI Key: CTDIKDIZNAGMFK-UHFFFAOYSA-N
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Description

The compound "4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid" is a derivative of thiomorpholine with a tert-butoxycarbonyl protecting group on the nitrogen atom and a carboxylic acid functionality. This structure is related to the family of compounds that have been synthesized and studied for various applications, including as intermediates in the synthesis of unnatural amino acids, optically active compounds, and potential antibacterial agents .

Synthesis Analysis

The synthesis of related compounds often involves the formation of a tert-butoxycarbonyl group, which serves as a protecting group for amines and can be introduced using reagents like di-tert-butyl dicarbonate (BOC_2O) in the presence of a catalyst such as DMAP . For example, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans isomers, followed by optical resolution . Similarly, the synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue involved the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods and, in some cases, X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, revealing aromatic stacking interactions and hydrogen bonding that stabilize the structure in the solid state .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a versatile moiety in organic synthesis, often used in the activation of carboxylic acids to form active esters, which can then react with amines to afford amides or peptides . The reactivity of the thiomorpholine ring and the carboxylic acid group in "4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid" would likely be similar, allowing for the formation of various derivatives through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their functional groups. For example, the presence of the tert-butoxycarbonyl group can increase the steric bulk and influence the solubility and reactivity of the molecule . The carboxylic acid group contributes to the acidity and potential for salt formation, which can be exploited in the separation and purification of stereoisomers .

Relevant Case Studies

Several of the synthesized compounds have been evaluated for their antibacterial activities. For instance, N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives exhibited better antibacterial activities against certain bacterial strains than their non-protected analogues . Additionally, 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives showed promising antibacterial activities, with one compound being particularly effective against Pseudomonas aeruginosa . These studies highlight the potential of tert-butoxycarbonyl-protected compounds in the development of new antibacterial agents.

Scientific Research Applications

Antimicrobial Applications

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid and its derivatives have been explored for their antimicrobial properties. For instance, new amides of Thiomorpholine carboxylate were synthesized and showed moderate to good antibacterial and antifungal activity in preliminary tests (Nagavelli et al., 2014). Similarly, N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives exhibited promising antibacterial activities, especially against certain bacterial strains (Song et al., 2015).

Synthesis and Characterization

The compound has been utilized in various synthetic processes. An example includes its use in the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are significant for the study of antitumor antibiotics (Li et al., 2013). Additionally, it has been used in the preparation of various bioactive molecules with potential therapeutic applications, as demonstrated in the synthesis and analysis of various thiomorpholine derivatives (Kardile & Kalyane, 2010).

Chemical Structure Analysis

The chemical structure and properties of compounds derived from 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid have been extensively studied. For example, the crystal structure analysis of tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate provided insights into the molecular conformation and intermolecular interactions of such compounds (Wang et al., 2011).

Photophysical Properties

The photophysical properties of lanthanide coordination polymers using derivatives of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid have been explored, revealing potential applications in optical devices due to their enhanced luminescence in the presence of bidentate nitrogen donors (Raphael et al., 2012).

Safety And Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only in well-ventilated areas .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIKDIZNAGMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373573
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid

CAS RN

128453-98-5
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128453-98-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Gong, H Qi, W Sun, Y Zhang, D Jiang, J Xiao, X Yang… - Molecules, 2012 - mdpi.com
A series of pyrido[2,3-d]pyrimidine derivatives were designed and synthesized based on known CC chemokine receptor 4 (CCR4) antagonists. The activities of all the newly …
Number of citations: 27 www.mdpi.com
C Gardelli, E Nizi, E Muraglia, B Crescenzi… - Journal of medicinal …, 2007 - ACS Publications
The human immunodeficiency virus type-1 (HIV-1) encodes three enzymes essential for viral replication: a reverse transcriptase, a protease, and an integrase. The latter is responsible …
Number of citations: 85 pubs.acs.org
H Gong, H Qi, W Sun, Y Zhang, D Jiang, J Xiao, X Yang…
Number of citations: 0

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